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Abstract

ZD-4190 is a potent, orally active, small molecule inhibitor of vascular endothelial growth factor
(VEGF) receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR) and VEGFR-1 (Flt-1).[1]
[2] By competitively inhibiting ATP binding to the kinase domain of these receptors, ZD-4190
effectively abrogates VEGF-mediated signaling pathways crucial for angiogenesis, the
formation of new blood vessels. This anti-angiogenic activity translates into broad-spectrum
antitumor efficacy, as demonstrated in various preclinical models. This technical guide provides
a comprehensive overview of the chemical structure, properties, mechanism of action, and
preclinical data of ZD-4190, intended to serve as a valuable resource for researchers in
oncology and drug development.

Chemical Structure and Properties

ZD-4190, with the IUPAC name 7-(2-(1H-1,2,3-triazol-1-yl)ethoxy)-N-(4-bromo-2-
fluorophenyl)-6-methoxyquinazolin-4-amine, is a substituted 4-anilinoquinazoline.[1] Its
chemical structure and key properties are summarized below.

Chemical Structure:

».ZD-4190 Chemical Structure

Table 1: Chemical and Physical Properties of ZD-4190
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Property Value Reference

7-(2-(1H-1,2,3-triazol-1-
yl)ethoxy)-N-(4-bromo-2-

IUPAC Name
fluorophenyl)-6-
methoxyquinazolin-4-amine
CAS Number 413599-62-9
Molecular Formula C19H16BrFNeO2
Molecular Weight 459.28 g/mol
COclcc2c(cc1OCCN1C=CN=
SMILES N1)N=CN=C2NC1=CC=C(Br)

C=C1F

Mechanism of Action

ZD-4190 exerts its anti-angiogenic effects by potently and selectively inhibiting the tyrosine
kinase activity of VEGF receptors, which are critical for the proliferation, migration, and survival
of endothelial cells.

VEGF Signaling Pathway and Inhibition by ZD-4190

The binding of VEGF-A to its receptor, VEGFR-2, on the surface of endothelial cells triggers
receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular
domain. This activation initiates a cascade of downstream signaling pathways, including the
PLCy-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to the physiological
responses of angiogenesis. ZD-4190 acts as an ATP-competitive inhibitor, binding to the ATP-
binding pocket of the VEGFR-2 kinase domain and preventing the transfer of phosphate from
ATP to the tyrosine residues, thereby blocking the entire downstream signaling cascade.
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Caption: ZD-4190 inhibits VEGF-induced angiogenesis.

In Vitro Activity

ZD-4190 has demonstrated potent inhibitory activity against VEGFR-2 and VEGFR-1 in
enzymatic assays and has been shown to effectively inhibit VEGF-stimulated endothelial cell
proliferation.

Table 2: In Vitro Inhibitory Activity of ZD-4190
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Assay Target/Cell Line ICs0 (M) Reference
Enzymatic Assay KDR (VEGFR-2) 0.05 [1]

Flt-1 (VEGFR-1) 0.11 [1]

FGFR1 >100 [1]

VEGF-stimulated
Cell-Based Assay , _ 0.04 [1]
HUVEC Proliferation

Experimental Protocols

This assay quantifies the ability of ZD-4190 to inhibit the phosphorylation of a substrate by the
respective receptor tyrosine kinases.

Plate Coating: 96-well ELISA plates are coated with a substrate for the kinase (e.g., poly-
Glu-Tyr).

Kinase Reaction: Recombinant human KDR, Flt-1, or FGFR1 is added to the wells in the
presence of various concentrations of ZD-4190 and ATP. The reaction is allowed to proceed
for a specified time at room temperature.

Detection: The reaction is stopped, and the plates are washed. A horseradish peroxidase-
conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.

Signal Measurement: After incubation and further washing, a chromogenic substrate is
added, and the absorbance is measured using a microplate reader.

Data Analysis: ICso values are calculated by plotting the percentage of inhibition against the
logarithm of the ZD-4190 concentration.

This assay assesses the effect of ZD-4190 on the proliferation of human umbilical vein
endothelial cells (HUVECS) stimulated by VEGF.

o Cell Seeding: HUVECs are seeded in 96-well plates in their growth medium and allowed to
attach overnight.
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e Serum Starvation: The growth medium is replaced with a low-serum medium for 24 hours to
synchronize the cells.

e Treatment: The cells are then treated with various concentrations of ZD-4190 in the
presence of a stimulating concentration of VEGF-A.

» Proliferation Measurement: After 72 hours of incubation, cell proliferation is assessed using a
standard method such as the MTT assay or by direct cell counting.

» Data Analysis: The percentage of inhibition of VEGF-stimulated proliferation is calculated for
each ZD-4190 concentration, and the ICso value is determined.

In Vivo Efficacy

The antitumor activity of ZD-4190 has been evaluated in various human tumor xenograft
models in immunocompromised mice. Chronic oral administration of ZD-4190 resulted in
significant, dose-dependent inhibition of tumor growth.[1][2]

Table 3: In Vivo Antitumor Activity of ZD-4190 in Human Tumor Xenograft Models

Dosing
. ] Tumor Growth
Tumor Model Cell Line Regimen (oral, o Reference
Inhibition (%)

once daily)

Lung Carcinoma  Calu-6 100 mg/kg 89 [1]
Prostate

) PC-3 100 mg/kg 95 [1]
Carcinoma
Ovarian

] SKOV-3 100 mg/kg 79 [1]
Carcinoma
Breast

) MDA-MB-231 100 mg/kg 85 [1]
Carcinoma

Experimental Protocol: Human Tumor Xenograft Model

e Cell Implantation: Human tumor cells (e.g., Calu-6, PC-3, SKOV-3, MDA-MB-231) are
implanted subcutaneously into the flank of athymic nude mice.
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e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mms).

e Randomization and Treatment: Mice are randomized into control and treatment groups. ZD-
4190 is administered orally, once daily, at various dose levels. The control group receives the
vehicle.

e Tumor Measurement: Tumor volume is measured at regular intervals (e.g., twice weekly)
using calipers.

o Data Analysis: The mean tumor volumes of the treated groups are compared to the control
group to determine the percentage of tumor growth inhibition.

Tumor Cell Implantation »{ Tumor Growth P Randomization P Treatment (ZD-4190 or Vehicle) P Tumor Measurement | Data Analysis

Click to download full resolution via product page

Caption: Workflow for in vivo xenograft studies.

Pharmacodynamics and Pharmacokinetics
Pharmacodynamic Marker: Epiphyseal Growth Plate
Hypertrophy

Inhibition of VEGF signaling by ZD-4190 has been shown to have a measurable effect on
endochondral ossification. In young, growing rats, oral administration of ZD-4190 led to a dose-
dependent increase in the width of the epiphyseal growth plate of the femur, serving as a useful
in vivo pharmacodynamic marker of VEGF receptor inhibition.[1]

Pharmacokinetics

ZD-4190 possesses pharmacokinetic properties that are compatible with chronic oral dosing.[1]
In mice, the plasma protein binding of ZD-4190 was determined to be 97.5 £ 0.5%.[1] Detailed
pharmacokinetic parameters such as Cmax, Tmax, and AUC are not readily available in the
public domain.

Synthesis
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A detailed, publicly available, step-by-step synthesis protocol for ZD-4190 is not currently
published. The synthesis of related 4-anilinoquinazoline derivatives typically involves the
reaction of a 4-chloroquinazoline intermediate with the appropriate aniline derivative.

Conclusion

ZD-4190 is a potent and orally bioavailable inhibitor of VEGFR tyrosine kinases with significant
anti-angiogenic and antitumor activity in preclinical models. Its well-defined mechanism of
action and efficacy data make it a valuable tool for cancer research and a potential candidate
for further drug development. This technical guide provides a consolidated resource of its
chemical, biological, and pharmacological properties to aid researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. aacrjournals.org [aacrjournals.org]

e 2.7ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with
broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [ZD-4190: A Technical Guide to a Potent Angiogenesis
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612439#zd-4190-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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